molecular formula C17H32N2O3 B11046851 N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide

N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide

Cat. No.: B11046851
M. Wt: 312.4 g/mol
InChI Key: GQHODXXGSBGAOS-UHFFFAOYSA-N
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Description

N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, and a side chain containing a methoxypropylamine moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Methoxypropylamine Intermediate

      Starting Materials: 3-methoxypropylamine is synthesized from 3-methoxypropanol and ammonia under catalytic conditions.

      Reaction Conditions: The reaction is carried out at elevated temperatures (around 150°C) and pressures (10-20 atm) in the presence of a hydrogenation catalyst such as Raney nickel.

  • Synthesis of the Cyclohexanecarboxamide Core

      Starting Materials: 2-methylcyclohexanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

      Reaction Conditions: The reaction is performed at room temperature under anhydrous conditions.

  • Coupling Reaction

      Starting Materials: The acid chloride is reacted with the methoxypropylamine intermediate.

      Reaction Conditions: The coupling reaction is carried out in the presence of a base such as triethylamine (TEA) at low temperatures (0-5°C) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the carbonyl group can yield alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can replace the methoxy group with other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Protein Binding: Its structure allows it to bind to proteins, which can be exploited in drug design and development.

Medicine

    Drug Development:

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide
  • N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide has a unique methoxypropylamine side chain, which may confer distinct chemical and biological properties. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]-2-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C17H32N2O3/c1-12(2)15(17(21)18-10-7-11-22-4)19-16(20)14-9-6-5-8-13(14)3/h12-15H,5-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

GQHODXXGSBGAOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)NC(C(C)C)C(=O)NCCCOC

Origin of Product

United States

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